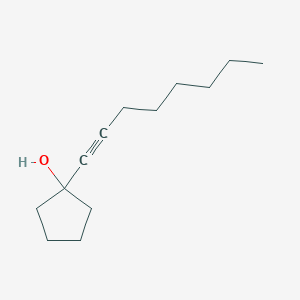

1-Oct-1-ynylcyclopentan-1-ol

Beschreibung

1-Oct-1-ynylcyclopentan-1-ol is a cyclopentanol derivative featuring an octynyl substituent at the 1-position of the cyclopentane ring. The octynyl group introduces a long alkyne chain, which likely enhances hydrophobicity and reactivity compared to smaller substituents like hydroxymethyl or amino groups.

Key inferred properties:

- Molecular formula: Likely C₁₃H₂₂O (assuming an octynyl chain: C₈H₁₃).

- Functional groups: Terminal alkyne (-C≡CH) and tertiary alcohol (-OH).

- Reactivity: The alkyne group may confer reactivity toward metal-catalyzed cross-coupling reactions, while the hydroxyl group enables hydrogen bonding or derivatization (e.g., esterification).

Eigenschaften

CAS-Nummer |

58149-27-2 |

|---|---|

Molekularformel |

C13H22O |

Molekulargewicht |

194.31 g/mol |

IUPAC-Name |

1-oct-1-ynylcyclopentan-1-ol |

InChI |

InChI=1S/C13H22O/c1-2-3-4-5-6-7-10-13(14)11-8-9-12-13/h14H,2-6,8-9,11-12H2,1H3 |

InChI-Schlüssel |

VEQHERXIWFUVOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC#CC1(CCCC1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Oct-1-ynylcyclopentan-1-ol typically involves the conjugate addition of homoenolates to alkynes, followed by condensation of the resulting enolate . Industrial production methods may involve more scalable processes, such as the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol .

Analyse Chemischer Reaktionen

1-Oct-1-ynylcyclopentan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Oct-1-ynylcyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 1-Oct-1-ynylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-Oct-1-ynylcyclopentan-1-ol with structurally related cyclopentanol derivatives and alcohols, based on evidence from the provided sources:

Key Findings:

Substituent Effects on Reactivity and Solubility: The octynyl group in 1-Oct-1-ynylcyclopentan-1-ol likely reduces water solubility compared to smaller polar groups (e.g., hydroxymethyl in or amino in ). Its alkyne moiety enables unique reactivity, such as participation in click chemistry, which is absent in saturated analogs like 1-Octene .

Safety Profiles :

- Alkyne-containing compounds may pose flammability risks similar to 1-Octen-3-ol , necessitating strict storage away from heat and open flames.

- Irritancy warnings for 3,7-Dimethyl-2,6-octadien-1-ol suggest that tertiary alcohols with bulky substituents may require similar precautions (e.g., PPE for skin/eye protection).

Applications: Cyclopentanol derivatives with hydrophilic groups (e.g., hydroxymethyl ) are favored in polymer or supramolecular chemistry, while hydrophobic substituents (e.g., octynyl) may optimize solubility in organic solvents for synthetic applications. Amino-functionalized analogs demonstrate versatility in drug discovery, contrasting with the fragrance/alcohol uses of 1-Octen-3-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.